(Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one
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Overview
Description
(Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound belonging to the class of benzothiopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzothiopyran core with a chloro and dimethoxyphenyl substituent, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 6-chloro-4H-1-benzothiopyran-4-one with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating various diseases. Its anticancer properties, in particular, have garnered significant interest, with studies focusing on its mechanism of action and efficacy in different cancer models.
Industry
Industrially, this compound is used in the development of new materials and chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(3,4-Dimethoxyphenyl)methylene]-4,5-dihydro-2H-benzo[g]indazole-3-carbohydrazide .
- 4-(1-Azepanylsulfonyl)-N’-[(Z)-(3,4-dimethoxyphenyl)methylene]benzohydrazide .
- N’-[(Z)-(3,4-Dimethoxyphenyl)methylene]-4-nitrobenzohydrazide .
Uniqueness
Compared to similar compounds, (Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one stands out due to its unique benzothiopyran core and the presence of both chloro and dimethoxyphenyl substituents. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
130689-09-7 |
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Molecular Formula |
C18H15ClO3S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(3Z)-6-chloro-3-[(3,4-dimethoxyphenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C18H15ClO3S/c1-21-15-5-3-11(8-16(15)22-2)7-12-10-23-17-6-4-13(19)9-14(17)18(12)20/h3-9H,10H2,1-2H3/b12-7+ |
InChI Key |
BKHZHWPBAHDDIJ-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CSC3=C(C2=O)C=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CSC3=C(C2=O)C=C(C=C3)Cl)OC |
Origin of Product |
United States |
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